4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Beschreibung

Overview of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

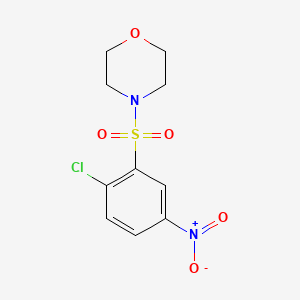

This compound represents a structurally complex organic compound characterized by the presence of multiple functional groups that contribute to its chemical reactivity and synthetic utility. The compound possesses the molecular formula C₁₀H₁₁ClN₂O₅S and exhibits a molecular weight of 306.717 daltons. The chemical structure incorporates a morpholine ring system linked through a sulfonyl bridge to a chlorinated nitrobenzene moiety, creating a unique architectural framework that facilitates diverse chemical transformations.

The compound's International Union of Pure and Applied Chemistry nomenclature reflects its systematic structure, where the morpholine heterocycle serves as the core framework modified by a sulfonyl substituent bearing a 2-chloro-5-nitrophenyl group. The Chemical Abstracts Service registry number 40833-68-9 provides unambiguous identification for this specific molecular entity. Structural analysis reveals the presence of electron-withdrawing groups, including the nitro and chloro substituents, which significantly influence the compound's electronic properties and reactivity patterns.

The compound's three-dimensional conformation demonstrates specific spatial arrangements that affect its chemical behavior and potential interactions with biological targets. The sulfonyl linkage provides rotational flexibility while maintaining structural integrity, allowing for conformational adaptations during chemical reactions. Physical property measurements indicate specific collision cross-section values ranging from 160.4 to 189.9 Ångström squared for various ionization adducts, providing valuable data for mass spectrometric identification and analysis.

Chemical databases classify this compound within the broader category of sulfonylmorpholine derivatives, which have demonstrated significant utility in medicinal chemistry and synthetic organic chemistry. The compound's unique combination of functional groups positions it as a versatile intermediate for further chemical modifications and as a potential pharmacophore for drug discovery efforts.

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized the importance of this compound as a valuable synthetic intermediate and research tool. The compound's significance stems from its participation in vicarious nucleophilic substitution reactions, which represent a fundamental class of transformations in modern organic synthesis. These reactions enable the introduction of new functional groups through hydrogen displacement mechanisms, providing access to structurally diverse chemical entities.

Recent investigations have demonstrated the compound's utility in morpholino nucleoside synthesis, where it serves as a key precursor for the preparation of protected morpholino compounds. The synthetic methodology involves trimethylsilyl trifluoromethanesulfonate-mediated reactions that facilitate the formation of nucleobase-morpholine conjugates with high stereoselectivity. These transformations have yielded compounds with significant biological activity, including potential antiviral and anticancer properties.

The compound's role in cascade reaction sequences has garnered particular attention, with researchers utilizing molybdenum hexacarbonyl-mediated reductive processes to achieve complex molecular rearrangements. These methodologies enable the synthesis of β-alkylated γ-functionalized ketones through conjugate addition mechanisms, demonstrating the compound's versatility as a synthetic building block. The reactions proceed through well-defined mechanistic pathways involving enamine intermediate formation and subsequent cyclization processes.

Environmental chemistry research has identified morpholine sulfonyl derivatives as potential persistent mobile organic contaminants, highlighting the need for comprehensive analytical methods for their detection and quantification. Advanced separation techniques, including hydrophilic interaction liquid chromatography and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry, have been developed for the analysis of these compounds in complex environmental matrices.

Historical Context and Discovery

The historical development of this compound can be traced to foundational research in vicarious nucleophilic substitution chemistry conducted in the 1980s. Seminal work by Makosza and colleagues established the theoretical framework for understanding hydrogen displacement reactions in nitroaromatic systems, providing the conceptual foundation for synthesizing complex sulfonylmorpholine derivatives. These early investigations demonstrated the feasibility of introducing morpholine-containing substituents through carefully designed reaction sequences.

The compound's synthesis was first reported in the context of broader studies examining the reactivity of α-haloalkyl phenyl sulfone carbanions with nitroarenes. These pioneering investigations revealed that chloromethyl phenyl sulfone derivatives could undergo efficient coupling reactions with activated aromatic systems, leading to the formation of structurally diverse products including morpholine-containing variants. The research established fundamental principles governing regioselectivity and reaction efficiency in these transformations.

Subsequent developments in the field focused on optimizing synthetic methodologies and expanding the scope of accessible derivatives. Researchers recognized that the combination of morpholine functionality with nitroaromatic systems provided unique opportunities for creating biologically active compounds and synthetic intermediates. The development of protected morpholino compound synthesis represented a significant advancement, enabling the preparation of nucleoside analogs with potential therapeutic applications.

The evolution of analytical techniques has played a crucial role in advancing understanding of the compound's properties and behavior. Modern mass spectrometric methods, including high-resolution accurate mass measurements and collision-induced dissociation studies, have provided detailed insights into the compound's fragmentation patterns and structural characteristics. These analytical advances have facilitated more precise identification and quantification of the compound in various research contexts.

Contemporary research continues to build upon these historical foundations, with ongoing investigations exploring new synthetic applications and potential biological activities. The compound's role in modern cascade chemistry and its potential as a pharmaceutical intermediate reflect the continued relevance of the fundamental discoveries made decades earlier.

Eigenschaften

IUPAC Name |

4-(2-chloro-5-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUSSXQFEXYNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395069 | |

| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40833-68-9 | |

| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chloronitrophenyl group can be substituted by nucleophiles.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The morpholine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Major Products

Nucleophilic substitution: Products include azido, thiocyanato, or other substituted derivatives.

Reduction: The major product is 4-((2-Chloro-5-aminophenyl)sulfonyl)morpholine.

Oxidation: The major product is the N-oxide derivative of the morpholine ring.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that derivatives of sulfonamide compounds, including 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, exhibit antiviral properties, particularly against HIV. Studies have demonstrated that compounds with similar structures can inhibit viral replication by targeting specific viral proteins or processes. For example, sulfonamide analogues have shown potent activity against HIV-1, with IC50 values indicating effective inhibition of viral replication in cell cultures .

Case Study:

A study focused on the structure-activity relationship of sulfonamide derivatives revealed that modifications to the phenyl ring significantly influenced antiviral efficacy. The introduction of halogen substituents, such as chlorine and nitro groups, was found to enhance activity against HIV by improving binding affinity to viral targets .

Anticancer Properties

The potential of this compound in cancer therapy has been explored through various studies. Its mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study:

In vitro studies demonstrated that this compound could effectively inhibit the growth of breast cancer cells. The observed cytotoxicity was linked to the activation of apoptotic pathways, suggesting its utility as a lead compound for developing anticancer drugs.

Antimicrobial Activity

Beyond its antiviral and anticancer applications, this compound has also been investigated for its antimicrobial properties. Compounds with similar morpholine structures have shown significant antibacterial activity against a range of pathogens.

Case Study:

A comparative study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive bacteria. Results indicated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, highlighting its potential as an effective antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly alter the physicochemical and biological properties of sulfonyl morpholine derivatives. Key examples include:

Key Observations :

- Electron-withdrawing vs.

- Bioactivity: Isoxazole-containing derivatives exhibit notable antibacterial activity (e.g., 16–22 mm inhibition zones against multidrug-resistant A.

Sulfonyl vs. Thioether Linkages

Replacing the sulfonyl group with a thioether (e.g., thiomorpholine derivatives) alters electronic and steric properties:

- Such modifications may impact bioavailability and metabolic stability .

Physical and Hazard Profiles

- Solubility and Stability : Sulfonyl morpholines generally exhibit moderate solubility in polar organic solvents. Stability is influenced by substituents; nitro groups may confer sensitivity to reducing conditions .

- Hazards : The target compound’s analogs (e.g., 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine) are classified as irritants (H315, H319, H335), necessitating careful handling .

Biologische Aktivität

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a sulfonamide derivative that has attracted attention for its potential biological activities. The compound's unique structure, featuring a morpholine ring and a nitrophenyl group, suggests diverse interactions with biological targets, making it a candidate for medicinal chemistry research.

- Molecular Formula : CHClNOS

- Molecular Weight : 306.72 g/mol

- CAS Number : 40833-68-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of lipoxygenases (LOX), which are involved in inflammatory processes. The compound's derivatives have demonstrated significant potency against specific LOX isoforms, suggesting a mechanism involving the modulation of inflammatory pathways .

Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit enzyme inhibition properties. For example, studies have shown that modifications to the compound can enhance its inhibitory effects on 12-lipoxygenase (12-LOX), with some derivatives achieving IC values in the nanomolar range . This activity is particularly relevant for conditions such as asthma and cancer, where LOX plays a critical role.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of related compounds, revealing promising results against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties . This suggests potential applications in treating bacterial infections.

Study on Lipoxygenase Inhibition

A study focused on the structure-activity relationship (SAR) of sulfonamide-based compounds highlighted the importance of specific functional groups in enhancing LOX inhibition. The introduction of chloro and nitro substituents at strategic positions significantly improved the activity of these compounds compared to their parent structures . This underscores the relevance of chemical modifications in optimizing biological activity.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various pyrazole derivatives related to sulfonamide structures. The results indicated that specific modifications could lead to enhanced bioactivity against resistant strains, supporting the notion that similar strategies could be applied to this compound for developing new antimicrobial agents .

Data Table: Biological Activity Overview

| Activity Type | Target | IC | Comments |

|---|---|---|---|

| Lipoxygenase Inhibition | 12-LOX | ~2.2 µM | Significant selectivity over COX |

| Antimicrobial Activity | Staphylococcus aureus | 0.22 μg/mL | Effective against resistant strains |

| Enzyme Interaction | Various enzymes | Varies | Modifications can enhance activity |

Q & A

Q. What synthetic methodologies are typically employed to prepare 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine?

The compound is synthesized via sulfonylation of morpholine with 2-chloro-5-nitrobenzenesulfonyl chloride. Key steps include:

- Substitution Reactions : Use nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) to facilitate sulfonamide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) and reaction time (12–24 hrs at 0–25°C) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify sulfonyl-linked aromatic protons (δ 7.8–8.2 ppm) and morpholine protons (δ 3.6–3.8 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 335.04) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions?

- Competing Pathways : Nitro group reduction or sulfonamide hydrolysis may occur under acidic/basic conditions.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .

- Avoid high temperatures (>40°C) to suppress nitro group reduction .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. What computational approaches predict the compound’s electronic properties for drug design?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. The nitro group lowers LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for docking studies .

- Software Tools : Gaussian or ORCA for simulations; PyMOL for visualization .

Q. How should researchers resolve discrepancies in reported synthetic yields?

- Variable Analysis : Compare solvent polarity (DMF vs. THF), base strength (NaH vs. K₂CO₃), and temperature gradients .

- Reproducibility Protocols : Standardize inert conditions (N₂/Ar) and moisture control .

- Analytical Validation : Use HPLC-MS to quantify impurities and validate yields .

Q. What strategies assess the compound’s potential as a pharmacophore?

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based activity screens .

- ADMET Profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) in silico .

- Structural Analogs : Compare with derivatives (e.g., 4-amino-5-chloro-2-methoxybenzoic acid analogs) for SAR studies .

Q. How is environmental stability evaluated for nitroaromatic derivatives?

- Photodegradation Studies : Expose to UV light (254 nm) and monitor decomposition via HPLC .

- Hydrolytic Stability : Test in pH 3–9 buffers; nitro groups resist hydrolysis but sulfonamides degrade under strong acids/bases .

- Ecotoxicology : Use algae (e.g., Chlorella vulgaris) growth inhibition assays to assess aquatic toxicity .

Notes

- Advanced questions integrate interdisciplinary methods (e.g., computational chemistry, ecotoxicology) for holistic research design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.